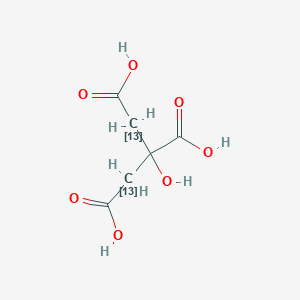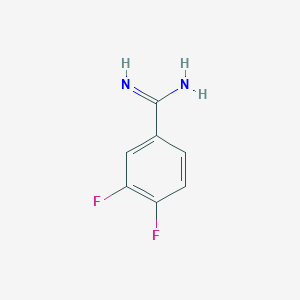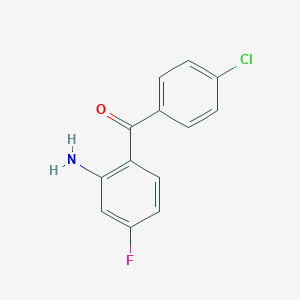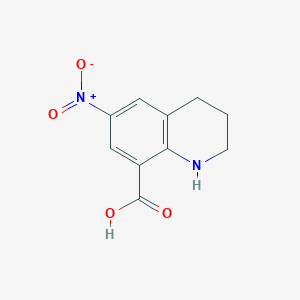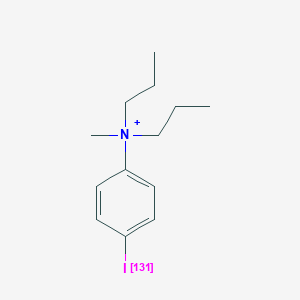
N,N-Dipropyl-4-iodophenyl-N-methylammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dipropyl-4-iodophenyl-N-methylammonium, also known as DPI, is a quaternary ammonium compound that has gained significant attention in scientific research due to its unique properties. DPI is a potent competitive inhibitor of the nicotinic acetylcholine receptor, which is a crucial component of the nervous system.
Mechanism of Action
N,N-Dipropyl-4-iodophenyl-N-methylammonium acts as a competitive inhibitor of the nicotinic acetylcholine receptor by binding to the receptor's agonist binding site. This prevents the binding of acetylcholine to the receptor, thereby inhibiting its activity. N,N-Dipropyl-4-iodophenyl-N-methylammonium has been shown to have a high affinity for the receptor, making it a potent inhibitor.
Biochemical and Physiological Effects:
N,N-Dipropyl-4-iodophenyl-N-methylammonium has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit muscle contraction by blocking the nicotinic acetylcholine receptor in muscle cells. N,N-Dipropyl-4-iodophenyl-N-methylammonium has also been shown to inhibit neurotransmitter release by blocking the receptor in neurons. In addition, N,N-Dipropyl-4-iodophenyl-N-methylammonium has been shown to have analgesic effects, possibly through its inhibition of the nicotinic acetylcholine receptor.
Advantages and Limitations for Lab Experiments
N,N-Dipropyl-4-iodophenyl-N-methylammonium has several advantages for lab experiments. It is a potent inhibitor of the nicotinic acetylcholine receptor, making it a useful tool for studying the receptor's function. N,N-Dipropyl-4-iodophenyl-N-methylammonium is also relatively easy to synthesize, making it readily available for research. However, N,N-Dipropyl-4-iodophenyl-N-methylammonium has some limitations. It is not highly selective for the nicotinic acetylcholine receptor and can also inhibit other receptors. In addition, N,N-Dipropyl-4-iodophenyl-N-methylammonium has a short half-life, which can limit its usefulness in certain experiments.
Future Directions
There are several future directions for research involving N,N-Dipropyl-4-iodophenyl-N-methylammonium. One area of research is the development of more selective inhibitors of the nicotinic acetylcholine receptor. This would allow for more precise studies of the receptor's function. Another area of research is the investigation of the role of the receptor in various diseases, such as Alzheimer's disease and Parkinson's disease. N,N-Dipropyl-4-iodophenyl-N-methylammonium could be a useful tool in these studies. Finally, the development of new synthetic methods for N,N-Dipropyl-4-iodophenyl-N-methylammonium could improve its availability for research.
Synthesis Methods
N,N-Dipropyl-4-iodophenyl-N-methylammonium can be synthesized through a three-step reaction process. The first step involves the reaction of 4-iodoaniline with formaldehyde to produce N-methyl-4-iodoaniline. The second step involves the reaction of N-methyl-4-iodoaniline with propyl bromide to produce N-methyl-N-propyl-4-iodoaniline. The final step involves the reaction of N-methyl-N-propyl-4-iodoaniline with methyl iodide to produce N,N-Dipropyl-4-iodophenyl-N-methylammonium.
Scientific Research Applications
N,N-Dipropyl-4-iodophenyl-N-methylammonium has been widely used in scientific research as a tool to study the nicotinic acetylcholine receptor. It has been used to investigate the structure-activity relationship of the receptor and to study the effects of various ligands on the receptor. N,N-Dipropyl-4-iodophenyl-N-methylammonium has also been used to study the role of the receptor in various physiological processes, such as muscle contraction and neurotransmitter release.
properties
CAS RN |
123723-79-5 |
|---|---|
Product Name |
N,N-Dipropyl-4-iodophenyl-N-methylammonium |
Molecular Formula |
C13H21IN+ |
Molecular Weight |
322.22 g/mol |
IUPAC Name |
(4-(131I)iodanylphenyl)-methyl-dipropylazanium |
InChI |
InChI=1S/C13H21IN/c1-4-10-15(3,11-5-2)13-8-6-12(14)7-9-13/h6-9H,4-5,10-11H2,1-3H3/q+1/i14+4 |
InChI Key |
QVVCTMPURJVQTD-UHFFFAOYSA-N |
Isomeric SMILES |
CCC[N+](C)(CCC)C1=CC=C(C=C1)[131I] |
SMILES |
CCC[N+](C)(CCC)C1=CC=C(C=C1)I |
Canonical SMILES |
CCC[N+](C)(CCC)C1=CC=C(C=C1)I |
synonyms |
I-DIM N,N-dipropyl-4-iodophenyl-N-methylammonium |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



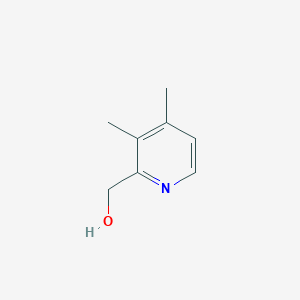
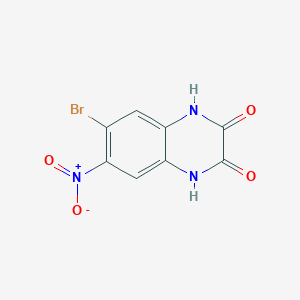

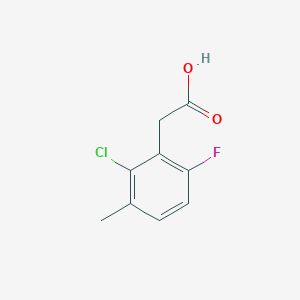
![5-[4-(Dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate](/img/structure/B53227.png)
![Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B53230.png)
